molecular formula C19H21N3O3 B1329929 Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy- CAS No. 84268-36-0

Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-

Cat. No.: B1329929
CAS No.: 84268-36-0
M. Wt: 339.4 g/mol
InChI Key: OYGYNUPKLMDVHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy- is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

UV Stabilization and Environmental Impact

Benzenepropanoic acid derivatives, specifically phenolic benzotriazoles, are utilized as ultraviolet stabilizers in various consumer products. Their widespread usage has led to environmental detection, raising concerns about human exposure and potential toxicity. Research indicates these compounds are nominated for toxicological evaluation due to potential human exposure and lack of adequate toxicity data. Techniques like Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) are developed to determine phenolic benzotriazoles in environmental samples, aiding in understanding their distribution, metabolism, and excretion differences (Mutlu et al., 2022).

Role in Polymer Chemistry

Benzoic acid derivatives, including benzenepropanoic acid, play a significant role in the field of polymer chemistry. Studies have shown that these compounds are key in the fixation of multilayered structures in liquid-crystalline complexes, which are crucial for developing advanced materials with specific optical properties (Kishikawa et al., 2008).

Antioxidant Applications

In the context of food packaging, derivatives of benzenepropanoic acid, such as Irganox 1010, have been identified as antioxidants. Their degradation products in various systems have been studied, providing insight into their stability and potential interactions with other substances in packaging materials (Chen et al., 1989).

Synthesis and Chemical Interactions

The synthesis of benzenepropanoic acid derivatives and their interactions with other chemical compounds have been extensively researched. For example, studies on the enantioselective synthesis of 3-aminopropanoic acid derivatives, which are analogues of aromatic amino acids, involve benzenepropanoic acid derivatives. These studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals (Arvanitis et al., 1998).

Environmental and Biological Implications

Investigations into the environmental and biological implications of benzenepropanoic acid derivatives have revealed their presence in the environment and potential effects on living organisms. Studies on benzotriazole and benzophenone UV filters in sediment and sewage sludge highlight the environmental presence of these compounds and their potential estrogenic activity, raising concerns about their ecological impact (Zhang et al., 2011).

Synthesis and Pharmacological Properties

The synthesis and potential pharmacological properties of benzenepropanoic acid derivatives have also been a subject of research. For instance, the synthesis of novel 3-Hydroxy benzoic acid hybrid derivatives and their potential antibacterial activity suggest the applicability of these compounds in developing new chemotherapeutic agents (Satpute et al., 2018).

Safety and Hazards

This compound may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and to dispose of the contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations .

Future Directions

The Environmental Protection Agency (EPA) has revoked a significant new use rule (SNUR) for benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, C(7-9)-branched and linear alkyl esters based on the receipt of new data . This suggests that the use and regulation of this compound may change in the future based on new research findings.

Properties

IUPAC Name

3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-19(2,3)13-10-12(8-9-17(23)24)11-16(18(13)25)22-20-14-6-4-5-7-15(14)21-22/h4-7,10-11,25H,8-9H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGYNUPKLMDVHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)CCC(=O)O)N2N=C3C=CC=CC3=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073671
Record name Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84268-36-0
Record name 3-[3-(2H-Benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84268-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CG 20-568
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084268360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[3-(2H-Benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.158.625
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-
Reactant of Route 2
Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-
Reactant of Route 3
Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-
Reactant of Route 4
Reactant of Route 4
Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-
Reactant of Route 5
Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-
Reactant of Route 6
Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.